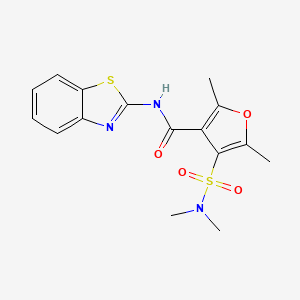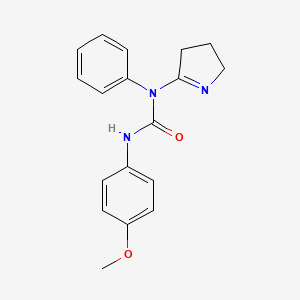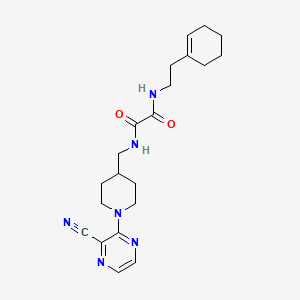![molecular formula C20H23FN2O6S B2978871 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 887219-15-0](/img/structure/B2978871.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O6S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines , and the compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+) .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . Additionally, the compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+) .
Biochemische Analyse
Biochemical Properties
It has been reported that similar compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized .
Cellular Effects
Preliminary studies suggest that similar compounds may have anticancer activity against various cancer cell lines
Molecular Mechanism
It is known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide in animal models have not been reported yet. Similar compounds have shown potent α-amylase inhibition and negligible effect on normal cell lines, suggesting their safety .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S/c1-26-18-5-3-15(21)11-20(18)30(24,25)22-12-16(23-6-8-27-9-7-23)14-2-4-17-19(10-14)29-13-28-17/h2-5,10-11,16,22H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRXTUJHXAAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2978788.png)
![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)
![3-Tert-butyl-1-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-1-methylurea](/img/structure/B2978794.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2978801.png)
![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)
